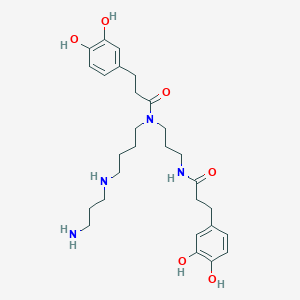

Kukoamine D

Description

This compound is an amine.

Structure

2D Structure

Properties

Molecular Formula |

C28H42N4O6 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)propanamide |

InChI |

InChI=1S/C28H42N4O6/c29-13-3-15-30-14-1-2-17-32(28(38)12-8-22-6-10-24(34)26(36)20-22)18-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37) |

InChI Key |

VZOUDULKCUBJHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCN(CCCCNCCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Overview of Kukoamine D Within the Kukoamine Alkaloid Class

Classification and Structural Context of Kukoamine D

This compound is classified as a spermine (B22157) alkaloid. researchgate.net This means its chemical structure is fundamentally built upon a spermine backbone. Spermine is a polyamine, a class of organic compounds characterized by the presence of two or more primary amino groups. In the case of kukoamines, this polyamine backbone is conjugated with phenolic moieties, specifically dihydrocaffeoyl groups. researchgate.netmedkoo.com These are derived from dihydrocaffeic acid, a potent natural antioxidant. researchgate.net

The core structure of this compound, therefore, consists of a central spermine chain to which two dihydrocaffeoyl groups are attached. ebi.ac.uk This combination of a flexible polyamine chain and rigid phenolic groups imparts unique chemical properties to the molecule. This compound is considered a Brønsted base, capable of accepting a proton, a characteristic attributable to its organic amino compound nature. ebi.ac.uk

Regioisomeric Relationships among Kukoamines A, B, C, and D

Kukoamines A, B, C, and D are regioisomers, meaning they share the same molecular formula (C28H42N4O6) and molecular weight (approximately 530.66 g/mol ) but differ in the arrangement of their constituent parts. ebi.ac.ukbiomol.combiosynth.comjst.go.jp The key distinction between these isomers lies in the specific nitrogen atoms on the spermine backbone to which the two dihydrocaffeoyl groups are attached.

The spermine backbone is a linear chain with four nitrogen atoms. The different attachment points of the two dihydrocaffeoyl groups give rise to the distinct isomers:

Kukoamine A: The dihydrocaffeoyl groups are attached to the two terminal primary amine groups (N1 and N12) of the spermine chain. nih.gov

Kukoamine B: One dihydrocaffeoyl group is attached to a terminal primary amine, while the other is attached to an internal secondary amine. caymanchem.combiomol.com

Kukoamine C: The specific attachment points for Kukoamine C distinguish it from the other isomers, though detailed structural elucidation in readily available literature is less common than for A and B. jst.go.jptheclinivex.com

This compound: In this isomer, the dihydrocaffeoyl groups are attached to the two internal secondary amine nitrogens of the spermine backbone. ebi.ac.ukcymitquimica.com

Historical Context of Kukoamine Alkaloid Research

The investigation into kukoamine alkaloids began with the isolation and characterization of Kukoamine A in 1980 from the root bark of Lycium chinense, a plant used in traditional Chinese medicine. researchgate.netcaymanchem.comgoogle.com This initial discovery of its hypotensive properties spurred further research into the chemical constituents of this plant. caymanchem.com

Subsequently, Kukoamine B was isolated from the same source in 1995. google.com The discovery of these compounds highlighted the existence of a new class of spermine alkaloids. Over the years, research has expanded to identify other kukoamine-related compounds and to find them in other species within the Solanaceae family, such as potatoes and tomatoes. researchgate.netcapes.gov.brplos.org The surprising discovery of these complex molecules in common food crops has underscored the potential of metabolomics in uncovering the chemical diversity of plants. capes.gov.brresearchgate.net

Initially, research focused on the isolation and structural elucidation of these compounds. caymanchem.comgoogle.com More recent studies have been driven by an interest in their various biological activities, including antioxidant and anti-inflammatory properties. mdpi.comnih.gov The unique structure of kukoamines, combining a polyamine backbone with phenolic groups, continues to make them a subject of interest for phytochemical and pharmacological research. researchgate.netmdpi.com

Biosynthetic Pathways and Natural Occurrence Research

Elucidation of Putative Biosynthetic Routes for Kukoamine D

The precise biosynthetic pathway for this compound has not been fully elucidated. However, research into the closely related Kukoamine A and B in Lycium species offers a putative model for its formation.

Studies in Lycium have identified several genetic factors that regulate the production of kukoamines. The RIPENING INHIBITOR (RIN) gene, a well-known master regulator in fruit ripening, has been found to negatively modulate the biosynthesis of Kukoamine A. nih.gov Integrated transcriptomic and metabolomic analyses have shown that suppressing the LrRIN1 gene leads to a significant increase in Kukoamine A content in the hairy roots of the plant. nih.gov Conversely, another transcription factor, LrTCP4, has been identified as a positive regulator of kukoamine biosynthesis and other secondary metabolites in Lycium ruthenicum. researchgate.net Overexpression of the thermospermine (B1218049) synthase LcTSPMS gene, a likely target of the RIN factor, increased the levels of both Kukoamine A and B, confirming its critical role in the pathway. nih.gov While these studies focus on Kukoamine A and B, they provide a strong foundation for understanding the genetic control mechanisms that likely also govern this compound production.

Distribution and Accumulation Profiling of this compound in Botanical Sources

This compound, along with its analogs, has been identified in a select group of plants, primarily within the Solanaceae family. wikipedia.orgcapes.gov.br Their distribution and concentration can vary significantly between species, cultivars, and even different tissues of the same plant.

Lycium chinense (Chinese wolfberry) is a primary source of kukoamines, particularly in its root bark (Lycii Cortex). nih.gov While specific quantitative data for this compound is not extensively detailed in the literature, comprehensive analyses have been performed for the more abundant Kukoamine A and Kukoamine B. In 16 batches of authentic Lycii Cortex samples, the content of Kukoamine A ranged from 1.13 to 9.65 mg/g, and Kukoamine B ranged from 3.39 to 22.08 mg/g. nih.gov Generally, Kukoamine B is more abundant than Kukoamine A in these samples. nih.gov

In Solanum tuberosum (potato), kukoamines were identified during metabolite profiling of tubers. researchgate.netresearchgate.net Research indicates that the content of these compounds can vary significantly among different market classes of potatoes. frontiersin.org One study noted a six-fold variation in total kukoamines among different potato types. frontiersin.org However, specific quantitative values for this compound in potato varieties are not yet widely reported.

| Compound | Content Range (mg/g) | Calculated Content Limit (95% Confidence) (mg/g) |

|---|---|---|

| Kukoamine A | 1.13 - 9.65 | 1.45 |

| Kukoamine B | 3.39 - 22.08 | 4.72 |

Metabolomic studies have been instrumental in revealing the presence of kukoamines in various plant species. These compounds have been detected not only in Lycium species and potatoes but also in tomatoes (Lycopersicon esculentum) and Nicotiana sylvestris. researchgate.netcapes.gov.br The same research noted their apparent absence in Arabidopsis thaliana and Beta vulgaris (beet). researchgate.net This distribution suggests that the biosynthetic pathway for kukoamines may be specific to the Solanaceae family.

A comparative study of different potato market classes revealed that cooked russet and chip potatoes had the highest concentrations of kukoamines when compared to red, yellow, and specialty potatoes. frontiersin.org Another comparative analysis on different parts of the Lycium barbarum plant found that Kukoamine B was detected in very high amounts in the root barks (10.9 mg/g) but was not found in the fruits or leaves. mdpi.com This tissue-specific accumulation highlights the specialized role and storage of these compounds within the plant.

| Potato Market Class | Relative Kukoamine Level |

|---|---|

| Russet | High |

| Chip | High |

| Red | Low |

| Yellow | Low |

| Specialty | Low |

Chemical Synthesis and Derivatization Strategies for Kukoamine D

Development of Efficient Synthetic Methodologies for Kukoamine D

The synthesis of polyamine alkaloids like this compound presents challenges due to the multiple reactive amine groups on the spermine (B22157) backbone, requiring strategies that allow for regioselective functionalization.

Fragment-based synthesis has emerged as a powerful strategy for the construction of complex natural products like kukoamines. This approach involves the synthesis of key structural fragments—in this case, the polyamine backbone and the phenolic acid side chains—which are then coupled together in a controlled manner.

A notable application of this strategy led to the synthesis of all four possible regioisomers of Kukoamine A, which include this compound (often referred to as KukD in literature). tandfonline.com This comprehensive synthesis allowed for the unambiguous structural confirmation of each isomer. The general principle involves preparing a differentially protected spermine derivative and a suitably activated form of dihydrocaffeic acid. These fragments are then joined, followed by deprotection to yield the final product. The success of this approach hinges on the careful choice of protecting groups to ensure that the phenolic acid moieties are attached to the desired nitrogen atoms on the spermine chain. For this compound, this requires the selective acylation of the internal secondary amines of spermine.

A highly efficient method for the synthesis of kukoamines and their analogs involves the direct selective acylation of the polyamine, followed by catalytic hydrogenation. oup.comresearchgate.net This technique has been successfully applied to the synthesis of Kukoamine A and its isomers. researchgate.net

The key steps in this synthetic sequence are:

Activation of the Phenolic Acid: The carboxylic acid of a protected dihydrocaffeic acid precursor, such as a cinnamic acid derivative, is activated. A common method is the formation of an N-hydroxysuccinimide (HOSu) ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. oup.comresearchgate.net These resulting succinimidyl 'active' esters are often stable, crystalline solids that can be easily isolated and purified. oup.com

Selective Acylation: The activated ester is then reacted with the polyamine (e.g., spermine). To synthesize isomers like this compound, a pre-protected spermine derivative is required where the primary amines (N¹ and N¹⁴) are blocked, leaving the secondary amines (N⁵ and N¹⁰) available for acylation. The reaction conditions are typically mild, often carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. researchgate.net

Catalytic Hydrogenation: The final step is the removal of protecting groups and/or the reduction of any carbon-carbon double bonds in the side chains (if a cinnamic acid derivative was used instead of a dihydrocaffeic acid derivative). This is commonly achieved through catalytic hydrogenation. A typical system involves using hydrogen gas (H₂) at atmospheric pressure with a palladium on carbon (Pd/C) catalyst in a solvent mixture such as methanol/acetic acid/water. researchgate.net This step yields the final kukoamine product.

This combination of selective acylation with activated esters and clean, efficient catalytic hydrogenation provides a powerful and direct route to specific kukoamine isomers. oup.com

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

To understand which parts of the this compound molecule are essential for its biological activity, researchers synthesize a variety of analogs and derivatives. tandfonline.com These studies, known as structure-activity relationship (SAR) studies, involve systematically altering the molecule's structure and observing how these changes affect its function. Key areas for modification include the polyamine backbone and the phenolic side chains. tandfonline.com

The spermine backbone is a critical component of this compound, and modifying it can reveal important SAR insights.

Varying Polyamine Length: One common modification is to replace the spermine backbone with other naturally occurring polyamines of different lengths, such as spermidine (B129725). tandfonline.com For example, an analog was synthesized where spermidine was used instead of spermine, resulting in a molecule with a shorter polyamine chain. tandfonline.com This helps determine if the specific length and spacing of the amine groups in spermine are optimal for activity.

Modifying Amine Functionality: The basicity and hydrogen-bonding capability of the secondary amine groups can also be altered. In one study on Kukoamine A analogs, the secondary amino functions were replaced with strongly basic guanidyl groups. tandfonline.com Such a modification dramatically changes the electronic and binding properties of the polyamine core, providing insight into the role of the nitrogen atoms in biological interactions.

Table 1: Examples of Polyamine Backbone Modifications for Kukoamine Analog Synthesis This table is generated based on described modification strategies for kukoamine isomers.

| Original Moiety | Modification Strategy | Resulting Moiety | Purpose of Modification |

|---|---|---|---|

| Spermine | Chain Length Variation | Spermidine | Investigate the effect of polyamine length on activity. tandfonline.com |

The dihydrocaffeoyl groups, with their catechol (3,4-dihydroxy) structure, are key features of this compound. Derivatization of these phenolic moieties is a central strategy in SAR studies. tandfonline.comnih.gov The goal is to determine the importance of the hydroxyl groups for the molecule's activity.

Common derivatization strategies include:

Removal of Hydroxyl Groups: Replacing one or both hydroxyl groups on the phenyl ring with hydrogen atoms. tandfonline.com

Alkylation/Methylation: Converting the phenolic hydroxyl groups (-OH) into methoxy (B1213986) groups (-OCH₃). tandfonline.com This modification eliminates the hydrogen-bonding donor ability of the hydroxyls and increases the lipophilicity of the molecule. An analog of Kukoamine A was synthesized where the DHCA units were replaced by O,O'-dimethylcaffeic acid units. tandfonline.com

Introduction of Electron-Withdrawing Groups: Substituting the hydroxyls with electron-withdrawing groups, such as a nitro group (-NO₂), to alter the electronic properties of the aromatic ring. tandfonline.com

These modifications help to map out the electronic and steric requirements of the phenolic portion of the molecule for its biological targets. tandfonline.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Kukoamine A |

| This compound |

| Spermine |

| Spermidine |

| Dihydrocaffeic acid (DHCA) |

| Cinnamic acid |

| N-hydroxysuccinimide (HOSu) |

| N,N'-dicyclohexylcarbodiimide (DCC) |

Advanced Analytical Methodologies for Kukoamine D Research

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS) for Metabolite Profiling

UPLC-MS/MS stands as a cornerstone technology for the analysis of kukoamines due to its exceptional sensitivity, speed, and resolving power. mdpi.comnih.gov This technique is particularly well-suited for identifying and characterizing kukoamine metabolites in plant extracts and biological systems. researchgate.netnih.gov The structural similarity of Kukoamine D to other kukoamines, such as A and B, allows for the adaptation of established analytical methods.

A powerful strategy for the comprehensive profiling of kukoamine metabolites is the use of a triple-quadrupole linear ion trap (Q-TRAP) mass spectrometer employing a multiple ion monitoring triggered enhanced product ion scan (MIM-EPI). researchgate.netresearchgate.net This approach offers a significant advantage in discovering and identifying novel or uncommon metabolites in complex mixtures like plant extracts. researchgate.net

The methodology is built upon the characteristic fragmentation patterns of the kukoamine scaffold. nih.gov A diagnostic product ion, representing the core features of the polyamine backbone and the phenolic groups, is selected for a precursor ion scan. nih.gov The precursor ions identified in this scan are then subjected to the MIM-EPI analysis. researchgate.net This method enhances the qualitative capabilities of the quadrupole mass spectrometer by narrowing the ion scan range in the first quadrupole (Q1) and using the ion trap to enhance the fragment ions passing through the second quadrupole (Q2). researchgate.net

In a study on Lycii Cortex, this technique successfully identified twelve kukoamine metabolites, many for the first time, which were conjugates of spermine (B22157) or spermidine (B129725) with dihydrocaffeoyl or other phenolic moieties. researchgate.net This demonstrates the method's efficacy in elucidating the structural diversity of kukoamine metabolites, a process directly applicable to the study of this compound. researchgate.netnih.gov

Accurate quantification of kukoamines in complex biological matrices such as human plasma, blood, and urine is critical for pharmacokinetic studies. researchgate.netnih.gov UPLC-MS/MS is the method of choice for this purpose, offering high sensitivity with lower limits of quantification (LLOQ) often in the sub-ng/mL range. researchgate.netnih.govmdpi.com

For instance, a rapid and robust UPLC-MS/MS method was developed and validated for the quantification of Kukoamine B, a close isomer of this compound, in human plasma. researchgate.net The sample preparation typically involves solid-phase extraction (SPE) to isolate the analyte from plasma components. researchgate.net Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase of acidified water and methanol. researchgate.netnih.gov Detection is performed on a triple quadrupole mass spectrometer in the multiple-reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.netnih.gov Validation of such methods demonstrates high precision, accuracy, and consistent extraction recovery, making them suitable for clinical research. researchgate.net

Below is a table summarizing typical parameters for the quantification of a kukoamine analog in a biological matrix, which would be applicable for this compound analysis.

| Parameter | Specification |

| Instrumentation | Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) |

| Sample Matrix | Human Plasma, Blood, Urine |

| Extraction | Solid-Phase Extraction (SPE) or Protein Precipitation |

| Column | Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm) |

| Mobile Phase | A: Formic acid-water (1:1000, v/v)B: Formic acid-methanol (1:1000, v/v) |

| Detection Mode | Multiple-Reaction Monitoring (MRM) |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Linearity Range | 0.100 to 50.0 ng/mL (in plasma) |

| Internal Standard | Deuterated analog (e.g., D5-Kukoamine B) |

This table presents example parameters based on validated methods for Kukoamine B, which serve as a model for this compound quantification. researchgate.netnih.gov

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the quality control of chemical compounds. measurlabs.comresearchgate.net It is highly effective for determining the purity of this compound isolates and for monitoring the progress of synthesis or degradation reactions. researchgate.netnih.gov

HPLC-DAD separates compounds in a mixture based on their interaction with a stationary phase (e.g., a C18 column), and the DAD provides UV-visible spectra for each eluting peak. measurlabs.com This spectral information is valuable for peak identification and purity assessment, as it can help to distinguish the target compound from potential impurities. researchgate.net In the analysis of potato tuber extracts, HPLC-DAD was used to generate chromatographic profiles where kukoamine-related compounds were identified. researchgate.net The method's ability to quantify components makes it essential for ensuring that pharmaceutical and food products meet regulatory standards. measurlabs.commdpi.com

The following table outlines typical conditions for an HPLC-DAD analysis suitable for this compound.

| Parameter | Specification |

| Instrumentation | High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) |

| Column | Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and acidified water (e.g., phosphate (B84403) buffer) |

| Detection | Diode Array Detector scanning a UV range (e.g., 190-350 nm) |

| Flow Rate | ~1.0 mL/min |

| Application | Purity assessment, quantification in extracts, reaction monitoring |

This table provides a general framework for HPLC-DAD analysis applicable to kukoamines based on established methods for phenolic compounds and natural product extracts. nih.govresearchgate.net

Spectroscopic Techniques for Studying Molecular Interactions and Conformational Dynamics

Understanding how this compound interacts with biological targets and how its three-dimensional shape changes (conformational dynamics) is key to elucidating its mechanism of action. researchgate.netaps.org Various spectroscopic techniques are indispensable for these investigations. azooptics.comuu.se

Advanced methods like Fourier transform infrared (FT-IR) spectroscopy can provide insights into molecular vibrations and intermolecular interactions. spectroscopyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed atomic-level structure of molecules in solution and their interaction with other entities. platypustech.com

Recent research on the closely related Kukoamine A has utilized cryo-electron microscopy and molecular dynamics (MD) simulations to study its interaction with the GluK2 kainate receptor, a type of ionotropic glutamate (B1630785) receptor channel. nih.gov These studies revealed that Kukoamine A acts as an ion channel blocker by physically residing inside the ion channel pore. nih.gov The positively charged polyamine tail spans the selectivity filter, while the hydrophobic head fills the central cavity, effectively blocking the channel. nih.gov MD simulations further illuminate the specific molecular interactions and binding poses responsible for this blocking activity. nih.gov Such advanced computational and spectroscopic approaches are critical for understanding the conformational dynamics that govern the biological function of this compound and its analogs. hrsmc.nlbiorxiv.org

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the molecular and cellular mechanisms of action for the specific compound “this compound” according to the provided outline.

The existing research landscape focuses heavily on its isomers, Kukoamine A and Kukoamine B, for which extensive data on antioxidant and anti-inflammatory mechanisms have been published.

While this compound has been identified as one of the four regioisomers of Kukoamine A, specific and detailed research into its distinct bioactivities is markedly limited. Available comparative studies suggest that its antioxidant activity is lower than that of Kukoamine A and Kukoamine B researchgate.net. However, data on its specific interactions with reactive oxygen and nitrogen species, metal ions, or its influence on key anti-inflammatory signaling pathways such as NF-κB and PI3K/Akt, and the modulation of specific cytokines (IL-1β, IL-6, TNF-α, IFN-γ) are not present in the accessible scientific literature.

Consequently, providing a thorough, informative, and scientifically accurate article that adheres strictly to the requested outline for this compound is not feasible at this time due to the absence of specific research findings for this particular compound.

Molecular and Cellular Mechanisms of Action of Kukoamine D

Anti-inflammatory Signaling Pathways

Inhibition of Key Enzymes (e.g., Lipoxygenase)

Kukoamine D is a regioisomer of Kukoamine A, and while direct studies on this compound's lipoxygenase (LOX) inhibitory activity are limited, research on its isomers provides significant insights. Lipoxygenases are enzymes that play a role in the peroxidation of lipids in membranes and have been targeted for the treatment of inflammatory diseases. tandfonline.com

Studies on Kukoamine A have demonstrated its significant ability to inhibit soybean lipoxygenase, with a reported IC50 value of 9.5 μM. tandfonline.comnih.gov This inhibitory action is considered a key part of its antioxidant and anti-inflammatory properties. tandfonline.comresearchgate.net The structure of kukoamines, which are spermine (B22157) alkaloids conjugated with dihydrocaffeic acid, is crucial for this activity. tandfonline.com Research on various Kukoamine A analogs has shown that the specific arrangement of the dihydrocaffeic acid units on the spermine backbone greatly influences the compound's biological activity. tandfonline.comresearchgate.net For instance, Kukoamine A and B exhibit higher radical scavenging activity compared to isomers C and D. researchgate.net This suggests that the isomeric form, such as that of this compound, would likely possess a different, possibly reduced, inhibitory effect on lipoxygenase compared to Kukoamine A.

The inhibitory potential of these compounds is not only linked to their direct interaction with the enzyme but also to their ability to inhibit lipid peroxidation. tandfonline.comnih.gov Several Kukoamine A analogs have shown excellent inhibition of lipid peroxidation, which is a process often initiated by lipoxygenases. tandfonline.com

| Compound | IC50 (μM) | Reference |

| Kukoamine A | 9.5 | tandfonline.comnih.gov |

Neuroprotective Mechanisms in Cellular Models

Attenuation of Oxidative Stress-Induced Neuronal Apoptosis and Damage

This compound's isomers, particularly Kukoamine A, have been extensively studied for their neuroprotective effects against oxidative stress-induced neuronal damage. Oxidative stress is a major contributor to neuronal apoptosis and is implicated in various neurodegenerative diseases. researchgate.netnih.gov

In cellular models, Kukoamine A has been shown to protect neuronal cells, such as SH-SY5Y neuroblastoma cells, from damage induced by agents like hydrogen peroxide (H₂O₂) and the neurotoxin 6-hydroxydopamine (6-OHDA). researchgate.netnih.gov The protective mechanisms involve the attenuation of several key markers of cellular damage. Kukoamine A treatment has been observed to reduce the release of lactate (B86563) dehydrogenase (LDH), decrease the production of reactive oxygen species (ROS), and lower the levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netnih.gov Furthermore, it helps in preserving the mitochondrial membrane potential and increases the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). researchgate.netnih.gov These actions collectively mitigate the cellular damage and apoptosis triggered by oxidative stress. researchgate.netresearchgate.netmdpi.com

Modulation of N-Methyl-D-Aspartate Receptors (NMDARs)

The over-activation of N-Methyl-D-Aspartate Receptors (NMDARs) is a critical factor in neuronal excitotoxicity and subsequent cell death. researchgate.netnih.govwikipedia.org Kukoamine A has demonstrated the ability to modulate NMDAR activity, contributing significantly to its neuroprotective effects. researchgate.net

Molecular docking studies have suggested that Kukoamine A can bind to the GluN2B subunit of the NMDA receptor. researchgate.net This interaction is believed to block the receptor, thereby preventing excessive calcium (Ca²⁺) influx into the neurons, which is a primary trigger for excitotoxicity. researchgate.net Experimental evidence supports this, showing that Kukoamine A can attenuate the intracellular Ca²⁺ overload induced by NMDA. researchgate.netnih.gov Specifically, it has been found to prevent the upregulation of GluN2B-containing NMDARs in cortical neurons stimulated with NMDA. researchgate.netnih.gov By selectively inhibiting the GluN2B subunit, Kukoamine A helps to prevent the downstream signaling cascades that lead to neuronal damage and apoptosis. researchgate.netnih.gov

Influence on Apoptosis-Related Proteins (e.g., Bax, Bcl-2, p53, Caspases)

This compound's isomer, Kukoamine A, exerts its neuroprotective effects by modulating the expression of key proteins involved in the apoptotic pathway. nih.govnih.gov Apoptosis, or programmed cell death, is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. nih.govfrontiersin.org

Research has shown that in models of neuronal injury, Kukoamine A can favorably alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.netnih.govnih.gov An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis, and Kukoamine A has been found to decrease this ratio, thereby promoting cell survival. nih.govnih.gov

Furthermore, Kukoamine A has been observed to inhibit the expression of the tumor suppressor protein p53, which can trigger apoptosis in response to cellular stress. nih.govnih.govmdpi.com It also inhibits the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. nih.govresearchgate.net This, in turn, prevents the activation of caspases, which are the executioners of apoptosis. Specifically, Kukoamine A has been shown to inhibit the cleavage and activation of caspase-3 and caspase-9. nih.govnih.govresearchgate.net

| Protein | Effect of Kukoamine A | Cellular Consequence | References |

| Bax/Bcl-2 ratio | Decreases | Promotes cell survival | researchgate.netnih.govnih.gov |

| p53 | Inhibits expression | Reduces apoptotic signaling | nih.govnih.gov |

| Cytochrome c | Inhibits release | Prevents apoptosome formation | nih.govresearchgate.net |

| Caspase-3 | Inhibits cleavage/activation | Blocks execution of apoptosis | nih.govnih.govresearchgate.net |

| Caspase-9 | Inhibits activation | Blocks intrinsic apoptotic pathway | nih.gov |

Regulation of Stress-Activated Protein Kinases (SAPKs) and Other Signaling Pathways (e.g., ERK, p38, AKT, CREB)

The neuroprotective effects of Kukoamine A are also mediated through its regulation of various intracellular signaling pathways, including the Stress-Activated Protein Kinases (SAPKs) like p38 and other crucial kinases such as ERK, AKT, and the transcription factor CREB. researchgate.netnih.gov These pathways are central to cell survival, proliferation, and stress responses. imrpress.comembopress.org

In response to cellular stress, Kukoamine A has been shown to modulate the phosphorylation of p38 and ERK. researchgate.netnih.gov Specifically, it can influence the MAPK family of proteins, which are involved in apoptosis. nih.gov

A key pathway implicated in Kukoamine A's neuroprotective action is the PI3K/Akt signaling pathway. nih.gov Pretreatment with Kukoamine A has been found to reverse the dephosphorylation of Akt and Glycogen Synthase Kinase 3β (GSK-3β) induced by NMDA. nih.gov The activation of the PI3K/Akt/GSK-3β pathway is a known pro-survival signal. nih.govscielo.br

Furthermore, Kukoamine A can modulate the expression of CREB (cAMP response element-binding protein), a transcription factor vital for neuronal survival and plasticity. researchgate.netnih.gov The regulation of these signaling cascades by Kukoamine A highlights its multi-faceted approach to protecting neurons from damage. researchgate.netnih.govembopress.org

Anti-Amyloidogenic Activities

Amyloid fibrillogenesis, the process of protein aggregation into amyloid fibrils, is a characteristic feature of several age-related diseases, including Alzheimer's disease (AD) and type 2 diabetes (T2D). nih.gov The aggregation of amyloid-β (Aβ) peptides in the brain is a hallmark of AD. nih.govms-editions.cl

Research has shown that spermine alkaloids like Kukoamine A and B have the ability to inhibit the aggregation of both Aβ and human islet amyloid polypeptide (hIAPP), which is associated with T2D. nih.gov Both Kukoamine A and B were found to inhibit the aggregation of these amyloidogenic proteins in a dose-dependent manner. nih.gov Notably, Kukoamine B demonstrated stronger inhibitory activity than Kukoamine A. nih.gov

The anti-amyloidogenic activity of these compounds is attributed to the catechol moiety in their structure, which is considered essential for inhibiting amyloid aggregation. nih.gov While direct studies on this compound are not available, the findings on its isomers suggest that it may also possess anti-amyloidogenic properties, although the potency could differ based on the specific isomeric structure. The interaction of these small molecules with amyloid fibrils can hinder their elongation and promote their disassembly. polimi.it

Inhibition of Amyloid β (Aβ) Aggregation

This compound, alongside its isomers Kukoamine A and B, has been shown to inhibit the aggregation of amyloid β (Aβ) peptides. researchgate.netnih.gov This is a critical process in the pathogenesis of Alzheimer's disease. The formation of Aβ fibrils, a hallmark of the disease, is significantly impeded by these compounds. researchgate.netnih.gov Research indicates that the inhibitory activity of kukoamines on Aβ aggregation is dose-dependent. nih.govscispace.com

Inhibition of Human Islet Amyloid Polypeptide (hIAPP) Aggregation

Similar to its effect on Aβ, this compound and its related compounds also inhibit the aggregation of human islet amyloid polypeptide (hIAPP). researchgate.netnih.gov The aggregation of hIAPP is a key factor in the development of type 2 diabetes. nih.govjst.go.jp Studies have demonstrated that kukoamines can effectively prevent the fibrillization of hIAPP in a concentration-dependent manner. researchgate.netnih.gov This dual inhibitory action on both Aβ and hIAPP aggregation suggests a broader therapeutic potential for conditions characterized by amyloidogenesis. nih.gov

Role of Catechol Moiety in Anti-Aggregation Effects

The anti-aggregation properties of this compound and its analogs are largely attributed to the presence of a catechol moiety in their structure. researchgate.netnih.govnih.gov The catechol group is believed to be essential for the inhibition of both Aβ and hIAPP aggregation. researchgate.netnih.gov This is supported by findings that compounds lacking this functional group show significantly reduced or no inhibitory activity. researchgate.netclockss.org The proposed mechanism involves the catechol moiety's ability to interact with and stabilize the monomeric forms of amyloid proteins, thereby preventing their assembly into toxic oligomers and fibrils. clockss.orgnih.gov The oxidation of the catechol group to form o-benzoquinone may also play a role by covalently modifying nucleophilic amino acid residues within the amyloid proteins, which destabilizes the β-sheet structures necessary for aggregation. nih.govclockss.org

Enzyme Modulation and Target Engagement

This compound's biological effects extend to the modulation of specific enzymes, further underscoring its potential as a therapeutic agent.

Inhibition of Trypanothione Reductase (TryR)

Kukoamine A, an isomer of this compound, has been identified as a potent and selective inhibitor of Trypanothione Reductase (TryR). tandfonline.comnih.gov This enzyme is crucial for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. researchgate.netmedicinabuenosaires.com The inhibition of TryR by kukoamine compounds disrupts the parasites' antioxidant defense system, making them vulnerable to oxidative stress. nih.govmedicinabuenosaires.com This selective inhibition is particularly significant as TryR is absent in humans, presenting a targeted approach for anti-parasitic drug development. nih.govresearchgate.net

Detailed Kinetic and Binding Studies with Enzyme Targets

Kinetic studies have provided insights into the inhibitory mechanism of kukoamine compounds on their enzyme targets. For instance, Kukoamine A acts as a mixed inhibitor of Trypanothione Reductase. nih.gov This indicates that it can bind to both the free enzyme and the enzyme-substrate complex.

Binding affinity studies have also been conducted to quantify the interaction between kukoamine compounds and their targets. For example, Kukoamine B has been shown to bind to both lipopolysaccharide (LPS) and CpG DNA with high affinity, with Kd values of 1.23 µM and 0.66 µM, respectively. nih.gov

| Compound | Target | Inhibition/Binding Parameters | Study Type |

| Kukoamine A | Trypanothione Reductase (TR) | Ki = 1.8 µM, Kii = 13 µM (mixed inhibitor) | Kinetic Study nih.gov |

| Kukoamine B | Lipopolysaccharide (LPS) | Kd = 1.23 µM | Affinity Biosensor nih.gov |

| Kukoamine B | CpG DNA | Kd = 0.66 µM | Affinity Biosensor nih.gov |

Regulation of Metabolic Homeostasis in Pre-clinical Models

Pre-clinical studies using diabetic mouse models have demonstrated the potential of kukoamine compounds in regulating metabolic homeostasis. frontiersin.orgresearchgate.net Kukoamine B (KB) treatment in db/db mice resulted in lowered blood glucose levels. frontiersin.orgresearchgate.net Furthermore, lipidomics analysis revealed that KB treatment led to a reduction in circulating triglycerides and cholesterol, while increasing levels of phosphatidylcholines and acylcarnitines. frontiersin.orgresearchgate.net These findings suggest that Kukoamine B may help to shift metabolic and inflammatory processes towards a state of homeostasis. frontiersin.orgresearchgate.net Pathway analysis indicates that these effects may be mediated through the regulation of nuclear transcription factors such as NF-κB and/or PPARs. frontiersin.orgresearchgate.net

No Scientific Data Available for this compound on Specified Topics

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data concerning the chemical compound This compound in relation to the outlined topics of lipid metabolism, interaction with nuclear transcription factors (such as PPAR), insulin (B600854) sensitivity, cytoprotection in mesenchymal stem cells, or protection against cell damage from environmental stressors.

The existing body of scientific research on kukoamines primarily focuses on Kukoamine A and Kukoamine B . These two compounds have been the subject of various studies investigating their effects on:

Lipid Metabolism and Dyslipidemia: Research indicates that Kukoamine A and B may play a role in regulating lipid levels and have been studied in the context of obesity and related metabolic disorders. frontiersin.orgtandfonline.comnih.govresearchgate.netnih.govresearchgate.net

Interaction with Nuclear Transcription Factors: Studies suggest that Kukoamine B might exert its effects through the regulation of nuclear transcription factors like PPAR. frontiersin.org

Insulin Sensitivity and Glucose Regulation: The influence of Kukoamine A and B on insulin resistance and the management of blood glucose has been an area of scientific inquiry. frontiersin.orgtandfonline.comresearchgate.netnih.govresearchgate.net

Cytoprotection: The protective effects of Kukoamine A and B against oxidative stress in mesenchymal stem cells have been documented. mdpi.comresearchgate.netnih.gov

Protection Against Cell Damage: The capacity of Kukoamine A and B to protect cells from various forms of damage has also been investigated. ijpsonline.comresearchgate.netmdpi.com

Due to the absence of specific data for This compound within the requested framework, it is not possible to generate the requested article. The user's query may be based on a misattribution of the biological activities of Kukoamine A and B to this compound.

Structure Activity Relationship Sar Studies of Kukoamine D and Analogs

Role of Polyamine Backbone Length and Substitution Patterns

The polyamine core of kukoamines is fundamental to their biological function. SAR studies have investigated how modifying the length of this backbone and altering its substitution patterns impact activity. Kukoamines are spermine (B22157) derivatives, but analogs based on shorter polyamines like spermidine (B129725) have also been synthesized and evaluated. tandfonline.com

Significance of Phenolic Moieties and Hydroxylation Patterns

The dihydrocaffeic acid (DHCA) units are the key pharmacophores responsible for the antioxidant activity of kukoamines, primarily due to their catechol (3,4-dihydroxyphenyl) structure. tandfonline.commedkoo.com The presence and arrangement of hydroxyl groups on the phenolic rings are critical.

Studies on analogs where the phenolic hydroxyl groups were replaced by hydrogen, methoxy (B1213986) (OMe), or nitro (NO₂) groups resulted in a significant decrease in antioxidant activity. tandfonline.com This underscores the essential role of the free hydroxyl groups for radical scavenging. nih.gov The catechol moiety is a well-established structural feature for potent antioxidant and metal-chelating activities. tandfonline.com

Furthermore, the flexibility of the acyl chain connecting the phenolic ring to the polyamine is important. Analogs where the dihydrocaffeoyl (a saturated side-chain) units were replaced by caffeoyl (an unsaturated side-chain) units showed altered activity profiles, indicating that the conformational freedom of the phenolic moieties influences their ability to interact with biological targets. researchgate.net

Conformational Analysis and Molecular Shape Effects on Bioactivity

The three-dimensional shape of kukoamine isomers, dictated by their substitution pattern, has a profound effect on their bioactivity. mdpi.com Kukoamine A possesses a relatively linear and flexible structure, allowing its two terminal DHCA groups to orient themselves effectively. nih.gov In contrast, Kukoamine B and D are branched molecules due to the acylation of a secondary amine (N⁵ or N⁸). mdpi.comnih.gov

These conformational differences are thought to explain the observed variations in antioxidant capacity. Kukoamine B, despite being branched, exhibits the highest antioxidant activity, suggesting its conformation allows for optimal presentation of the catechol groups. mdpi.com A comparative study of Kukoamine A and B revealed that the branched structure of Kukoamine B leads to a higher potential in antioxidant pathways involving electron-transfer, proton-transfer, and hydrogen atom transfer. researchgate.net The branched structure of Kukoamine B also results in greater Fe²⁺-chelating ability compared to the linear Kukoamine A. mdpi.comresearchgate.net Although Kukoamine D is also a branched isomer, its specific N¹, N⁵ substitution pattern results in a different molecular shape and a lower antioxidant capacity compared to Kukoamine B, highlighting the subtlety and importance of the exact substitution positions. tandfonline.commdpi.com The ability of flexible molecules to adopt different conformations is crucial for their biological activity. ijpsr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. f1000research.commdpi.com These models translate molecular structures into numerical descriptors (e.g., electronic, steric, and lipophilic properties) and use statistical methods to build a mathematical equation that can predict the activity of new, unsynthesized analogs.

For kukoamine analogs, QSAR studies have been employed to understand the physicochemical properties driving their biological effects, such as lipoxygenase inhibition. tandfonline.com Lipophilicity, often expressed as ClogP, is a key parameter in such models. For instance, a comparison of the highly active LOX inhibitor Kukoamine A (ClogP = -1.79) with a much less active analog (ClogP = 2.35) suggests that a simple direct correlation with lipophilicity does not explain the inhibitory activity for this class of compounds. tandfonline.com This indicates that other factors, such as specific electronic and steric interactions captured in more complex QSAR models, are at play. While a specific QSAR model for this compound has not been detailed in the literature, the application of C-QSAR has been acknowledged in studies of its analogs, confirming the utility of this approach in guiding the design of more potent compounds. tandfonline.com

Pre Clinical Pharmacological Investigations of Kukoamine D

In vitro Cellular Models for Functional Characterization

In vitro cell-based assays are fundamental in pre-clinical research for elucidating the mechanisms of action and functional effects of novel compounds at a cellular level. Various specialized cell lines are employed to model specific physiological and pathological conditions.

Neuroblastoma Cell Lines (e.g., SH-SY5Y, PC12) for Neuroprotection Studies

Neuroblastoma cell lines, such as human-derived SH-SY5Y and rat-derived PC12 cells, are widely utilized models for studying neuroprotective effects against toxins and oxidative stress. These cells can be differentiated to exhibit neuron-like characteristics, making them suitable for investigating pathways involved in neuronal cell death and survival. While extensive research has been conducted on Kukoamine A and Kukoamine B in these models, demonstrating their potential neuroprotective properties, a comprehensive search of the current scientific literature reveals a notable absence of studies specifically investigating the effects of Kukoamine D in either SH-SY5Y or PC12 cell lines.

Chondrocyte Models for Anti-inflammatory Research

Primary chondrocytes and chondrocyte cell lines are crucial for investigating potential anti-inflammatory agents for conditions like osteoarthritis. These models allow researchers to study the inflammatory cascades and cartilage degradation pathways. Studies have explored the anti-inflammatory effects of Kukoamine A in chondrocyte models, showing its potential to mitigate inflammatory responses. However, there is currently no available research documenting the investigation of this compound in similar chondrocyte models for its anti-inflammatory properties.

Bone Marrow-Derived Mesenchymal Stem Cells (bmMSCs) for Cytoprotection Assays

Bone marrow-derived mesenchymal stem cells (bmMSCs) are multipotent stromal cells that serve as a valuable model for assessing the cytoprotective effects of compounds against various stressors, including oxidative damage. Research has indicated that Kukoamine A and Kukoamine B possess cytoprotective and antioxidant properties in bmMSCs. In contrast, there are no specific studies to date that have examined the cytoprotective potential of this compound in bone marrow-derived mesenchymal stem cells.

Keratinocyte Cell Lines (e.g., HaCaT) for Oxidative Damage Protection

Human keratinocyte cell lines, such as HaCaT, are standard models for studying the effects of oxidative stress on skin cells and for evaluating the protective capabilities of antioxidant compounds. The protective effects of Kukoamine B against oxidative damage in HaCaT cells have been documented. A thorough review of existing literature, however, indicates that this compound has not yet been investigated for its potential to protect keratinocyte cell lines from oxidative damage.

In vivo Animal Models for Pharmacological Efficacy Studies

Following in vitro characterization, promising compounds are typically advanced to in vivo animal models to assess their pharmacological efficacy and to understand their effects in a whole-organism context.

Rodent Models of Oxidative Stress and Inflammation

Rodent models are instrumental in studying the systemic effects of compounds on oxidative stress and inflammation. These models can be induced through various methods, such as the administration of toxins or through surgical procedures, to mimic human disease states. The efficacy of Kukoamine A and Kukoamine B has been evaluated in several rodent models of oxidative stress and inflammation, with studies reporting on their potential therapeutic effects. At present, there is a lack of published research on the pharmacological efficacy of this compound in any established rodent models of oxidative stress or inflammation.

Based on a comprehensive search of available scientific literature, there is no preclinical research data specifically focused on This compound for the requested pharmacological investigations. The existing body of research primarily details the activities of other related compounds, namely Kukoamine A and Kukoamine B, in these models.

Therefore, it is not possible to generate a scientifically accurate article on the preclinical pharmacological investigations of this compound within the specified contexts of metabolic dysregulation, myocardial ischemia/reperfusion injury, and neurotoxin-induced neurological disorders. Providing information on other kukoamine compounds would not adhere to the strict instructions of focusing solely on this compound.

Emerging Research Directions and Future Perspectives for Kukoamine D

Application of Computational Chemistry and Molecular Docking in Target Identification and Ligand Design

Computational chemistry and molecular docking are powerful tools for predicting the interactions between a small molecule and a protein target, thereby guiding drug discovery and development. mdpi.comnih.gov Although direct computational studies on Kukoamine D are not yet available, research on its isomers provides a clear blueprint for future work.

For instance, molecular docking studies have been instrumental in elucidating the mechanisms of action for Kukoamine A and B. Network pharmacology and molecular docking were used to identify Kukoamine A as a promising candidate for treating osteoporosis, predicting its interaction with key biological targets. researchgate.netnih.govresearchgate.net Another study used molecular docking to show that Kukoamine A could effectively block the active site of furin, a proprotein convertase, through hydrogen bonds and hydrophobic interactions. mdpi.com Similarly, molecular docking analysis of Kukoamine B suggested it binds to the carbohydrate recognition domain of the asialoglycoprotein receptor (ASGPR), providing a mechanism for its uptake in hepatocytes. oncotarget.com

Future research can apply these established in silico methods to this compound. By creating 3D models of this compound, scientists can perform virtual screening against libraries of known protein targets to identify potential binding partners. mdpi.commdpi.com This approach can rapidly generate hypotheses about its biological functions and potential therapeutic applications, which can then be validated experimentally. Such studies would be crucial for identifying novel targets and designing new ligands based on the this compound structure.

Integration of Omics Technologies (e.g., Metabolomics, Lipidomics) to Uncover Holistic Biological Effects

Omics technologies, such as metabolomics and lipidomics, provide a comprehensive, system-wide view of the metabolic changes induced by a compound, offering insights beyond a single target or pathway. frontiersin.orgnih.gov While this compound has not been studied using these approaches, the extensive research on Kukoamine B highlights the power of omics in understanding the holistic effects of this class of compounds.

A landmark study utilized metabolomics and lipidomics to investigate the anti-diabetic properties of Kukoamine B (KB) in a diabetic mouse model. frontiersin.orgnih.govresearchgate.net The results provided a detailed picture of how KB modulates metabolism. frontiersin.orgresearchgate.netnih.gov

Key Lipidomic Findings for Kukoamine B Treatment in Diabetic Mice frontiersin.orgresearchgate.net

| Lipid Class | Effect of Kukoamine B |

|---|---|

| Triglycerides | Reduced |

| Cholesterol | Reduced |

| Phosphatidylethanolamine | Reduced |

| Phosphatidylcholines | Increased |

This lipidomics analysis revealed that Kukoamine B treatment reduced circulating triglycerides, cholesterol, and phosphatidylethanolamine, while increasing levels of phosphatidylcholines and acylcarnitines. frontiersin.orgresearchgate.netnih.gov Pathway analysis further suggested that these changes were linked to the regulation of nuclear transcription factors like NF-κB and/or PPAR, which in turn reduce inflammation and promote metabolic homeostasis. frontiersin.orgresearchgate.net

Future research on this compound should integrate similar omics strategies. Applying metabolomics and lipidomics to cells or animal models treated with this compound would allow for a comprehensive comparison with its isomers. This could uncover unique metabolic fingerprints and biological effects specific to this compound, potentially revealing novel therapeutic avenues for metabolic or inflammatory diseases.

Investigation of this compound's Role in Intercellular Communication and Signaling Networks

The biological effects of a compound are ultimately mediated through its influence on complex cellular signaling networks. These pathways govern everything from cell survival and proliferation to inflammation and intercellular communication. mdpi.combiorxiv.orgplos.org The isomers of this compound have been shown to modulate several key signaling pathways.

Kukoamine A has been found to exert neuroprotective and anti-inflammatory effects by activating the PI3K/Akt pathway, which is crucial for cell growth and survival. researchgate.netnih.gov Studies have shown it can attenuate apoptosis and inflammation in nucleus pulposus cells and protect against neurotoxicity by modulating this pathway. researchgate.netnih.gov

Kukoamine B has demonstrated potent anti-inflammatory effects by acting as a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA. nih.gov It achieves this by blocking their interaction with Toll-like receptors (TLR4 and TLR9, respectively) and inhibiting downstream signaling pathways, including the NF-κB and p38 phosphorylation pathways. medchemexpress.comresearchgate.net Furthermore, Kukoamine B has been shown to modulate MAPKs and PI3K-AKT signaling to protect against oxidative stress. medchemexpress.com

These findings strongly suggest that this compound is also likely to be an active modulator of critical signaling networks. Future research should focus on screening this compound against a panel of key signaling pathways (e.g., NF-κB, PI3K/Akt, MAPK) in various cell types. Understanding how this compound influences these networks and intercellular communication will be essential to unlocking its full therapeutic potential.

Development of Novel Chemical Entities Based on this compound Scaffold

Natural products often serve as excellent starting points, or scaffolds, for the development of new drugs. eurofinsdiscovery.comnih.govmdpi.com Their inherent three-dimensional complexity and evolved biological activity make them privileged structures in medicinal chemistry. The this compound structure, with its unique arrangement of a polyamine backbone and phenolic groups, represents a promising scaffold for creating novel chemical entities. wikipedia.orgmdpi.com

The process, often called lead or scaffold hopping, aims to create new molecules that retain the biological activity of the original compound but possess improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. eurofinsdiscovery.com Medicinal chemistry efforts could focus on systematically modifying different parts of the this compound scaffold. For example, chemists could:

Alter the polyamine chain length or conformation.

Substitute the dihydrocaffeoyl groups with other phenolic or aromatic moieties.

Introduce new functional groups to explore new interactions with biological targets.

This synthetic exploration could lead to a library of this compound-based analogues. nih.gov These new compounds could then be screened for a wide range of biological activities, potentially leading to the discovery of novel therapeutics for various diseases.

Research on Analytical Methods for this compound in Complex Biological Systems

To properly study the biological effects and pharmacokinetic profile of this compound, robust and sensitive analytical methods are required. frontiersin.org The ability to accurately quantify the compound in complex biological matrices like plasma, urine, and tissue is fundamental for preclinical and clinical development. researchgate.netnih.govnih.gov

Research on other kukoamines has established effective analytical techniques. For example, a rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of Kukoamine B in human plasma and blood. researchgate.netnih.govnih.gov This method demonstrated good linearity and accuracy, making it suitable for clinical pharmacokinetic studies. researchgate.netnih.gov Another study used High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) to analyze the reaction products of Kukoamine A. mdpi.com Furthermore, a sophisticated LC-MS/MS method using a triple-quadrupole linear ion trap (Q-TRAP) mass spectrometer was developed to profile and characterize a dozen different kukoamine metabolites in Lycii Cortex. nih.gov

These established methods provide a strong foundation for developing an analytical procedure for this compound. Future work should focus on creating and validating a UPLC-MS/MS method for this compound. This would involve optimizing extraction from biological samples (e.g., solid-phase extraction), chromatographic separation, and mass spectrometric detection. frontiersin.orgresearchgate.net A validated method will be indispensable for all future in vitro and in vivo studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

Q & A

Q. What is the origin and structural characterization of Kukoamine B?

Kukoamine B is a spermine alkaloid first isolated from Lycium chinense (a traditional Chinese herb) . Its structure includes a polyamine backbone conjugated with dihydrocaffeoyl moieties, as confirmed by LC-ESI-MS/MS and synthetic studies . Structural differentiation from its isomer, Kukoamine A, lies in the positional arrangement of these moieties, influencing biological activity .

Q. What are the primary biological activities of Kukoamine B?

Kukoamine B exhibits dual inhibition of lipopolysaccharides (LPS) and CpG DNA, key pathogen-associated molecular patterns (PAMPs) involved in sepsis . It also demonstrates antioxidant properties (e.g., scavenging ROS, Fe²⁺ chelation) and metabolic benefits, such as ameliorating insulin resistance in high-fat diet-induced obesity models .

Q. How does Kukoamine B interact with inflammatory signaling pathways?

It inhibits pro-inflammatory cytokine expression (e.g., TNF-α, IL-1β) by neutralizing LPS and CpG DNA, thereby attenuating NF-κB activation. This was validated via Western blot analysis showing reduced IκB-α degradation in RAW264.7 cells .

Advanced Research Questions

Q. What experimental approaches are used to assess the binding affinity of Kukoamine B to LPS and CpG DNA?

Binding affinities (Kd = 1.24 µM for LPS; 0.66 µM for CpG DNA) were quantified using biosensor technology and neutralization assays . Cellular assays further evaluated its inhibition of cytokine production in macrophage models, with dose-response curves establishing efficacy .

Q. How do positional isomeric differences between Kukoamine A and B influence their antioxidant and cytoprotective efficacy?

Comparative studies using PTIO•-, DPPH•-, and Fe²⁺-chelating assays revealed that Kukoamine B has superior antioxidant activity (lower IC₅₀ values) and stronger Fe²⁺ chelation (higher UV-Vis absorption) than Kukoamine A. These differences arise from the spatial arrangement of phenolic groups, enhancing electron/proton transfer efficiency .

Q. What pharmacokinetic considerations are critical when designing dosage regimens for Kukoamine B in clinical sepsis models?

A population pharmacokinetic (PopPK) model in sepsis patients identified body weight-adjusted dosing (0.06–0.24 mg/kg) as optimal, with simulations confirming stable plasma concentrations . Key covariates include renal function and inflammatory biomarkers, necessitating adaptive dosing in heterogeneous cohorts .

Q. What methodological challenges arise in quantifying Kukoamine B metabolites, and how are they addressed using advanced LC-MS/MS techniques?

Metabolite profiling using triple-quadrupole linear ion trap mass spectrometry (Q-TRAP) with a multiple ion monitoring triggered enhanced product ion scan (MIM-EPI) identified 12 metabolites, including spermine/spermidine backbones conjugated with phenolic groups. This method improves sensitivity for low-abundance metabolites and distinguishes structural isomers .

Methodological Insights from Evidence

- Comparative Studies: Use pH-dependent assays (e.g., PTIO•-scavenging at pH 7.4 vs. 4.5) to evaluate isomer-specific antioxidant mechanisms .

- Cytoprotection Models: Employ Fenton-damaged bone marrow-derived mesenchymal stem cells (bmMSCs) with MTT assays to quantify viability changes (56.5–188.4 µM range) .

- Analytical Techniques: Combine HPLC-ESI-MS/MS with radical-adduct-formation (RAF) peak analysis (e.g., m/z 922 for Kukoamine A-DPPH adducts) to track reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.